2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid
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Overview
Description
2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid is a complex organic compound that belongs to the class of isoindole derivatives. This compound features a unique structure with a tert-butyl group, a phenyl group, and a carboxylic acid functional group, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor in the presence of a strong acid, such as methanesulfonic acid, under reflux conditions . The reaction is carried out in a solvent like methanol, and the product is obtained in good yield after purification.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to introduce tert-butoxycarbonyl groups efficiently . These methods are designed to be sustainable and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and other indole derivatives share structural similarities and biological activities.
Tert-butyl Compounds: Other tert-butyl-containing compounds, such as tert-butyl esters, exhibit similar reactivity patterns.
Uniqueness
2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-18(2,3)20-15(13-9-5-4-6-10-13)19(17(22)23)12-8-7-11-14(19)16(20)21/h4-6,9-10,14-15H,7-8,11-12H2,1-3H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBFWGXZWTVZAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C2(CCCCC2C1=O)C(=O)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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